4-Acetylthiophene-2-carbonitrile
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Overview
Description
4-Acetylthiophene-2-carbonitrile is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an acetyl group at the 4-position and a nitrile group at the 2-position of the thiophene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylthiophene-2-carbonitrile can be achieved through several methods. One common approach involves the Vilsmeier-Haack reaction, which is used for formylation of aromatic and heteroaromatic compounds . In this method, aromatic ketones are reacted with phosphorus oxychloride and N,N-dimethylformamide to yield chloro acrylaldehyde derivatives, which are then further processed to obtain the desired thiophene derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Acetylthiophene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or alkylating agents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
4-Acetylthiophene-2-carbonitrile has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Acetylthiophene-2-carbonitrile involves its interaction with various molecular targets and pathways. The specific details of its mechanism of action depend on the context in which it is used. For example, in biological systems, it may interact with enzymes or receptors, leading to specific biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Acetylthiophene-2-carbonitrile include other thiophene derivatives, such as:
Thiophene-2-carbonitrile: Lacks the acetyl group at the 4-position.
4-Methylthiophene-2-carbonitrile: Contains a methyl group instead of an acetyl group at the 4-position.
2-Acetylthiophene: Lacks the nitrile group at the 2-position.
Uniqueness
This compound is unique due to the presence of both an acetyl group and a nitrile group on the thiophene ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various research applications.
Properties
Molecular Formula |
C7H5NOS |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
4-acetylthiophene-2-carbonitrile |
InChI |
InChI=1S/C7H5NOS/c1-5(9)6-2-7(3-8)10-4-6/h2,4H,1H3 |
InChI Key |
KSNLPZNWDVJUEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CSC(=C1)C#N |
Origin of Product |
United States |
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